1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1098071-65-8
VCID: VC2383326
InChI: InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
SMILES: CC(C1=C(C=CC(=C1)C(F)(F)F)F)N
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine

CAS No.: 1098071-65-8

Cat. No.: VC2383326

Molecular Formula: C9H9F4N

Molecular Weight: 207.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine - 1098071-65-8

Specification

CAS No. 1098071-65-8
Molecular Formula C9H9F4N
Molecular Weight 207.17 g/mol
IUPAC Name 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
Standard InChI Key UQYFFQLBPVBKOF-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC(=C1)C(F)(F)F)F)N
Canonical SMILES CC(C1=C(C=CC(=C1)C(F)(F)F)F)N

Introduction

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is a fluorinated organic compound that serves as a versatile building block in chemical synthesis. It is characterized by its unique structural features, including a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, which contribute to its chemical reactivity and potential biological activity. This compound is widely used in the synthesis of complex molecules due to its ability to form various derivatives through reactions with amines and alcohols .

Synthesis and Applications

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is synthesized through methods that typically involve the formation of the phenyl ring with the appropriate substituents. Its applications span across various fields, including medicinal chemistry, where it serves as a precursor for synthesizing compounds with potential pharmacological activities.

Hydrochloride Form

The hydrochloride form of this compound, 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanamine hydrochloride, has a CAS number of 1373865-26-9 and a molecular weight of 243.63 g/mol. This form enhances solubility in aqueous solutions, which is beneficial for pharmaceutical formulations .

Potential Biological Activities

Biological ActivityDescription
Binding AffinityPotential for high affinity towards specific receptors.
Inhibition StudiesMay act as an inhibitor in biochemical pathways.
Pharmacological PropertiesPossible applications in treating neurological disorders.

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